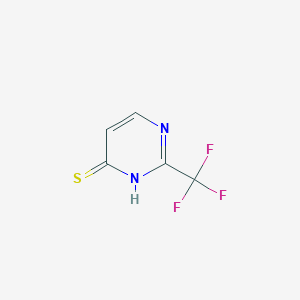
2,6-Pyridinedicarboxylic acid monomethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Pyridinedicarboxylic acid monomethyl ester involves the use of Dimethyl 2,6-pyridinedicarboxylate and KOH . The mixture is stirred overnight at room temperature. After the removal of the solvent, the residue is diluted with water .Physical And Chemical Properties Analysis
2,6-Pyridinedicarboxylic acid monomethyl ester is a solid at 20°C . It has a density of 1.361±0.06 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique
Coordination Polymers and Luminescence Properties
A coordination polymer, CdL , has been synthesized by in situ hydrolysis of 2,6-pyridinedicarboxylic acid monomethyl ester and cadmium nitrate . Although it lacks a three-dimensional structure, each chain stacks to form penetrating diamond channels. These channels allow for the encapsulation of luminescent molecules and complexes, such as fluorescein, rhodamine 6G, and Ru(bpy)~3~Cl~2~. The resulting CdL exhibits dual-emitting performance, demonstrating successful modulation of luminescence through guest molecules .
Anthrax Biomarker Detection
2,6-Pyridinedicarboxylic acid (DPA) serves as a significant biomarker for anthrax, a deadly infectious disease. Researchers have developed a novel europium metal–organic framework (Eu-MOF) for enhanced peroxide-based dual-mode detection of DPA. This promising method could contribute to convenient anthrax detection .
Chemical Scavenging
2,6-Pyridinedicarboxylic Acid Monomethyl Ester can be employed as a chemical scavenger. Its reactivity and functional groups make it useful in various scavenging applications .
Safety and Hazards
2,6-Pyridinedicarboxylic acid monomethyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
2,6-Pyridinedicarboxylic acid (2,6-PDA), a multi-dentate compound similar to 2,6-Pyridinedicarboxylic acid monomethyl ester, has been employed as a passivating agent to decrease electronic defects in the polycrystalline perovskite film . This suggests potential future applications of 2,6-Pyridinedicarboxylic acid monomethyl ester in the field of photovoltaics .
Mécanisme D'action
Target of Action
The primary target of 6-(methoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts their ability to bind with zinc, thereby inhibiting their function .
Biochemical Pathways
The compound affects the pathways involving ZFPs. ZFPs are involved in various biochemical pathways, including those related to viral replication and packaging , as well as normal cell homeostatic functions . By inhibiting the function of ZFPs, 6-(methoxycarbonyl)picolinic acid can potentially disrupt these pathways.
Pharmacokinetics
It’s known that the compound is a pyridine carboxylate metabolite of tryptophan , which suggests that it might be metabolized in the body through similar pathways as tryptophan.
Result of Action
The result of 6-(methoxycarbonyl)picolinic acid’s action is the inhibition of the function of ZFPs . This can potentially lead to the disruption of various biological processes, including viral replication and packaging, and normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Action Environment
The action, efficacy, and stability of 6-(methoxycarbonyl)picolinic acid can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of a one-dimensional chain coordination polymer by in situ hydrolysis with cadmium nitrate . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
Propriétés
IUPAC Name |
6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOMFMPIVMLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398575 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7170-36-7 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

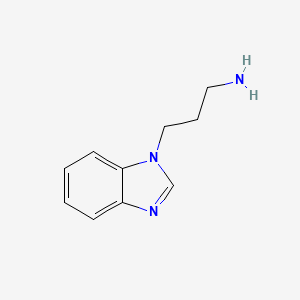
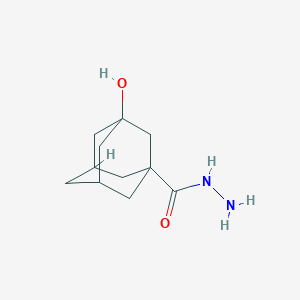
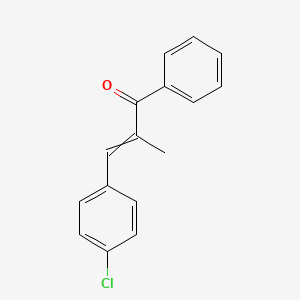
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

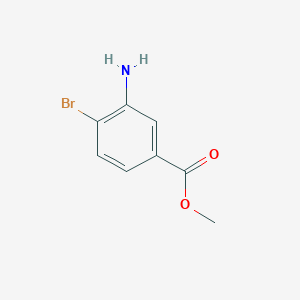
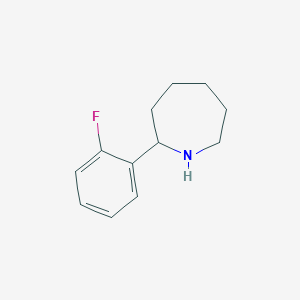


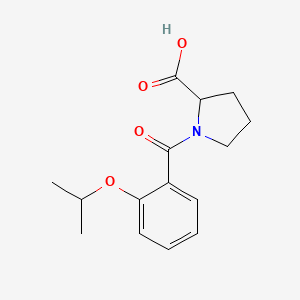
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
